3,3-Difluoro-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Difluoro-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride is a chemical compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, is characterized by the presence of two fluorine atoms, a sulfonyl chloride group, and a keto group, which contribute to its unique chemical properties and reactivity.
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets through various mechanisms, often resulting in changes in cellular function . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . For example, some indole derivatives have been reported to have antiviral activity, suggesting they may affect viral replication pathways .
Result of Action
Given the broad range of biological activities associated with indole derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Larock indole synthesis. These methods involve the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Fluorine Atoms:
Sulfonylation: The sulfonyl chloride group can be introduced by reacting the indole derivative with chlorosulfonic acid or sulfonyl chlorides under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3,3-Difluoro-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.
Reduction Reactions: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The indole core can undergo oxidation reactions to form various oxidized derivatives, depending on the oxidizing agent used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used. Reactions are typically carried out in the presence of a base like triethylamine or pyridine.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols.
Sulfonothioates: Formed from the reaction with thiols.
Hydroxyl Derivatives: Formed from the reduction of the keto group.
Oxidized Indole Derivatives: Formed from the oxidation of the indole core.
Scientific Research Applications
3,3-Difluoro-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Indole derivatives are known for their biological activities, and this compound is used in the study of enzyme inhibitors, receptor ligands, and other bioactive molecules.
Medicine: It is explored for its potential therapeutic applications, including anti-inflammatory, anti-cancer, and anti-viral activities.
Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Comparison with Similar Compounds
Similar Compounds
(5,6-Difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile: Another indole derivative with similar structural features but different functional groups.
DTY6 (BTP-4F-24): A highly efficient non-fullerene acceptor from the Y6 family with a highly conjugated and flat core structure.
Uniqueness
3,3-Difluoro-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride is unique due to its combination of fluorine atoms, a sulfonyl chloride group, and a keto group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3,3-difluoro-2-oxo-1H-indole-5-sulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF2NO3S/c9-16(14,15)4-1-2-6-5(3-4)8(10,11)7(13)12-6/h1-3H,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYGJTKHITVYSIE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)Cl)C(C(=O)N2)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF2NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.